Cimicidanol 3-arabinoside
Description
Contextualization of Cimicidanol 3-Arabinoside within the Cycloartane (B1207475) Triterpenoid (B12794562) Glycoside Class
This compound is classified as a cycloartane triterpenoid glycoside. thieme-connect.commdpi.com This classification is based on its distinct chemical architecture. The core of the molecule is a triterpenoid, a class of organic chemicals composed of thirty carbon atoms. Specifically, it belongs to the cycloartane subgroup, which is characterized by a 9,19-cyclolanostane skeleton. This tetracyclic structure is notable for the presence of a cyclopropane (B1198618) ring, which introduces a significant degree of conformational rigidity.
The "glycoside" designation indicates that this triterpenoid core is chemically linked to a sugar moiety. In the case of this compound, the sugar is an arabinose molecule, which is attached at the third carbon position of the cycloartane structure. appleacademicpress.com This glycosylation is a common feature among this class of compounds and can significantly influence their solubility and biological properties. Structurally, this compound is further distinguished as a 16-keto type triterpenoid, featuring a C-24,25-epoxy group and a 16-keto functional group.
The table below outlines the key structural features of this compound:
| Feature | Description |
| Core Skeleton | Cycloartane (9,19-cyclolanostane) |
| Compound Class | Triterpenoid Glycoside |
| Glycosidic Moiety | α-L-arabinopyranoside at C-3 |
| Key Functional Groups | 16-keto group, C-24,25-epoxy group |
| Molecular Formula | C₃₅H₅₂O₉ |
| Molecular Weight | 616.79 g/mol |
Significance of Natural Product Research in Discovery Sciences Relevant to this compound
The study of natural products like this compound is a cornerstone of discovery sciences, particularly in the search for new therapeutic agents. ijpsjournal.comresearchgate.net Historically, natural products have been a rich source of novel chemical structures and pharmacophores that have led to the development of numerous drugs. researchgate.netucl.ac.uk The vast chemical diversity found in nature provides a valuable resource for identifying compounds with unique biological activities. ucl.ac.uk
However, the exploration of natural products is not without its challenges. These include the technical hurdles associated with the screening, isolation, and characterization of compounds from complex biological matrices. ucl.ac.uk The structural complexity of many natural products can also pose difficulties for synthetic replication and optimization. ijpsjournal.com Despite these obstacles, renewed interest in natural product research has been fueled by advancements in analytical technologies and the persistent need for novel drug leads, especially in areas like metabolic diseases and oncology. researchgate.net The investigation of compounds like this compound, which are part of a class known for their diverse biological activities, exemplifies the ongoing effort to harness the therapeutic potential of the natural world.
Overview of Research Trajectories for this compound
Research on this compound has primarily focused on its isolation from natural sources and the characterization of its biological effects. The compound is typically extracted from the rhizomes of plants belonging to the Cimicifuga (now often classified as Actaea) genus, such as Cimicifuga foetida, Cimicifuga racemosa, Actaea heracleifolia, and Actaea dahurica. nih.gov The isolation process generally involves solvent extraction followed by chromatographic purification techniques.
A significant trajectory in the study of this compound has been the investigation of its pharmacological properties. A key finding is its ability to activate AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme that regulates cellular energy homeostasis. nih.gov Its activation can lead to increased glucose uptake and fatty acid oxidation, making it a target for research into metabolic disorders. mdpi.com The potential for triterpenoid saponins (B1172615), including those from Cimicifuga species, to activate AMPK has been a subject of scientific inquiry. mdpi.com Some studies suggest that this activation may occur through upstream kinases like CaMKKβ. nih.gov
The table below summarizes the primary research areas for this compound:
| Research Area | Key Findings |
| Natural Source and Isolation | Isolated from the rhizomes of various Cimicifuga and Actaea species using extraction and chromatography. nih.gov |
| Chemical Characterization | Identified as a cycloartane triterpenoid glycoside with a specific chemical formula and structure. thieme-connect.com |
| Biological Activity | Shown to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. |
| Mechanism of Action | The activation of AMPK by some triterpenoids may involve upstream kinases such as CaMKKβ. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical and Isolation Methodologies for Cimicidanol 3 Arabinoside
Botanical Sources and Distribution of Cimicidanol 3-Arabinoside
This compound is primarily found within the rhizomes of plants belonging to the Actaea genus, which was formerly known as Cimicifuga.
Occurrence in Actaea (formerly Cimicifuga) Species
The presence of this compound has been documented in several species of the Actaea genus.
Actaea foetida, previously known as Cimicifuga foetida, is a principal botanical source of this compound. echemi.comevitachem.comchemfaces.comchemicalbook.com The roots and rhizomes of this plant are the primary parts from which this compound is isolated. chemfaces.com Research has consistently identified Cimicifuga foetida as a key plant for obtaining this specific triterpenoid (B12794562). echemi.comevitachem.comchemfaces.comchemicalbook.com
This compound has also been identified in Actaea heracleifolia (formerly Cimicifuga heracleifolia). mdpi.com Studies have confirmed the rhizomes of this species as a source of the compound.
Actaea racemosa, commonly known as black cohosh, is another species in which this compound has been detected. nih.gov Extracts from the rhizomes of this plant have been shown to contain a variety of triterpene saponins (B1172615), including this compound. nih.gov
Geographical and Ecological Considerations of Source Plants
The geographical and ecological distribution of the source plants is a key factor in the availability of this compound.
Actaea foetida : This species has a wide distribution, found in Central and Eastern Europe, across the Himalayas from Kashmir to Bhutan, and in Western and Northern China, Korea, and Mongolia. efloraofindia.comtheferns.info It typically grows in shrubberies and forest clearings at altitudes between 2,700 and 4,000 meters. efloraofindia.com
Actaea heracleifolia : Native to East Asia, this plant is found in regions of Russia, northeastern China, and Korea. wikipedia.orgkew.orgtheferns.infotn-grin.nat.tn It thrives on mountain slopes and in forests. wikipedia.org
Actaea racemosa : This species is native to eastern North America, from southern Ontario down to central Georgia and west to Missouri and Arkansas. wikipedia.org It is commonly found in rich woodlands and small woodland openings. wikipedia.orgncsu.edu In North Carolina, it can be found at elevations up to 4,000 feet. ncsu.edu It prefers moist, humus-rich soil and can grow in partially shaded to fully shaded environments. ncsu.eduwildflower.org
Advanced Extraction and Fractionation Techniques for this compound
The isolation of this compound from its botanical sources involves sophisticated extraction and fractionation methodologies to ensure the purity of the final compound.
The general process begins with the extraction of the plant material, typically the rhizomes, using a solvent. This is followed by a series of chromatographic techniques to separate the target compound from the complex mixture of phytochemicals present in the crude extract.
Table 1: Overview of Extraction and Isolation Techniques
| Step | Technique | Description |
| Extraction | Solvent Extraction | The rhizomes of the source plant are typically extracted with a solvent like methanol (B129727). |
| Fractionation | Column Chromatography | The crude extract is subjected to column chromatography, often using silica (B1680970) gel or other stationary phases, to separate fractions based on polarity. |
| Purification | High-Performance Liquid Chromatography (HPLC) | This technique is employed for the final purification of this compound to achieve a high degree of purity, often greater than 98%. |
| Crystallization | Crystallization may be used as a final step to obtain the pure compound. |
Modern advanced extraction techniques, such as microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE), offer potential advantages over conventional methods, including higher efficiency and reduced solvent consumption. nih.govnih.govmdpi.com While specific applications of these advanced methods for this compound are not extensively detailed in the provided search results, they represent the forefront of natural product extraction technology. nih.govresearchgate.net
The isolation of triterpenoids, including this compound, from Cimicifuga heracleifolia and Cimicifuga foetida has been described involving methanol extraction of the rhizomes, followed by fractionation of the extract. wakan-iyaku.gr.jp The n-BuOH-soluble fraction is often subjected to further chromatographic separation on silica gel or other specialized columns to yield the purified compounds. wakan-iyaku.gr.jp
Solvent-Based Extraction Approaches from Plant Matrices
The initial step in obtaining this compound from its natural plant sources, such as the rhizomes of Cimicifuga foetida or Actaea racemosa, is a solid-liquid extraction process. dialogues-cvm.org This crucial stage is designed to efficiently transfer the desired phytochemicals from the plant matrix into a solvent.
The selection of an appropriate solvent system is paramount for the successful extraction of triterpenoid glycosides like this compound. The choice is primarily dictated by the polarity of the target compound. Given the glycosidic nature of this compound, which imparts a degree of polarity, polar solvents are generally employed. Methanol and ethanol (B145695) are commonly reported solvents for the extraction of triterpenoid glycosides from Cimicifuga species. beilstein-journals.orgsemanticscholar.org
A typical laboratory-scale extraction protocol would involve the maceration or reflux extraction of the dried and powdered plant material. For instance, the powdered dried rhizomes of Cimicifuga foetida can be extracted with methanol overnight under reflux. beilstein-journals.org This process is often repeated multiple times to ensure the exhaustive extraction of the phytochemicals. Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract.
For industrial-scale production, large-scale extraction from Cimicifuga foetida is performed, which also involves solvent extraction as the primary step. The following table summarizes typical solvents and conditions used for the extraction of triterpenoid glycosides from Cimicifuga species.
| Plant Source | Solvent(s) | Extraction Method | Reference |
| Cimicifuga foetida | Methanol | Reflux | beilstein-journals.org |
| Cimicifuga simplex | Ethanol | Maceration | semanticscholar.org |
| Actaea racemosa | Methanol | Not specified | sci-hub.ru |
| Actaea racemosa | Not specified | Maceration, Percolation, Hydrodistillation | dialogues-cvm.org |
Chromatographic Fractionation Strategies for Enrichment
The crude extract obtained from the initial solvent extraction is a complex mixture containing a wide array of phytochemicals, including various triterpenoid glycosides, phenolics, and other compounds. dialogues-cvm.org Therefore, a fractionation step is necessary to separate the compounds based on their physicochemical properties and to enrich the fraction containing this compound.
A common strategy involves liquid-liquid partitioning followed by column chromatography. The crude extract is often suspended in water or a hydroalcoholic mixture and then partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. beilstein-journals.orgsemanticscholar.org This partitioning helps to group compounds with similar polarities. Triterpenoid glycosides, being relatively polar, are often found in the n-butanol-soluble fraction.
Following partitioning, the enriched fraction is subjected to column chromatography. Silica gel and reversed-phase (RP-18) materials are frequently used as the stationary phase. beilstein-journals.orgnih.gov Elution is typically carried out using a gradient system of solvents, which allows for the sequential separation of compounds based on their affinity for the stationary phase. For example, an ethyl acetate-soluble fraction of a Cimicifuga simplex extract was subjected to silica gel column chromatography with a chloroform-methanol gradient to afford several fractions. semanticscholar.org Similarly, a methanol extract of Cimicifuga racemosa was fractionated on a silica gel column, and further purification was achieved using reversed-phase (RP-18) column chromatography. nih.gov
The following table outlines a typical fractionation scheme for the enrichment of triterpenoid glycosides from Cimicifuga extracts.
| Fractionation Step | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
| Liquid-Liquid Partitioning | - | Ethyl Acetate, n-Butanol | Initial separation based on polarity | beilstein-journals.orgsemanticscholar.org |
| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Further separation of less polar to moderately polar compounds | semanticscholar.org |
| Column Chromatography | RP-18 | Not specified | Separation of polar compounds | nih.gov |
| Size Exclusion Chromatography | Sephadex LH-20 | Dichloromethane-Acetone | Separation based on molecular size | mdpi.com |
Isolation and Purification Protocols for this compound
The final stage in obtaining pure this compound involves the use of high-resolution chromatographic techniques to isolate the target compound from the enriched fractions.
High-Performance Liquid Chromatography (HPLC) Applications for Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products, offering high resolution and efficiency. Preparative HPLC is particularly suited for isolating specific compounds in sufficient quantities for structural elucidation and biological testing. springernature.com For the isolation of this compound, reversed-phase HPLC is the most common mode employed.
In a typical preparative HPLC setup for the purification of triterpenoid glycosides from Cimicifuga, a C18 column is used as the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. thieme-connect.de A gradient elution program, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of compounds with different polarities. The isolation of 25-O-acetylcimigenol-3-O-α-l-arabinopyranoside, a structurally related compound, was achieved using semi-preparative HPLC with an isocratic mobile phase of water-acetonitrile (50:50). mdpi.com
The following table details typical HPLC parameters used for the isolation of triterpenoid glycosides from Cimicifuga species.
| HPLC Mode | Column | Mobile Phase | Detection | Reference |
| Preparative RP-HPLC | Not specified | Not specified | Not specified | |
| Semi-preparative HPLC | GROM-Sil 120 ODS-4 HE | Chloroform-Methanol gradient | Photodiode Array (PDA) | sci-hub.ru |
| Analytical HPLC | Synergi MAX-RP | Water (0.025% TFA) - Acetonitrile gradient | Evaporative Light Scattering Detector (ELSD), Diode Array Detector (DAD) | thieme-connect.de |
| Semi-preparative HPLC | Not specified | Water-Acetonitrile (50:50) isocratic | Not specified | mdpi.com |
Countercurrent Chromatography and Other Advanced Separation Methods
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the sample. researchgate.net High-Speed Countercurrent Chromatography (HSCCC) is a modern, efficient version of this technique that has been successfully applied to the separation of saponins from various natural sources. mdpi.com
The application of HSCCC has been demonstrated for the separation of triterpene saponins from Actaea racemosa. The method involves the careful selection of a biphasic solvent system. For instance, a two-phase solvent system composed of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) was developed for the preparative separation of triterpenoid saponins from Actaea racemosa. nih.gov In another study, a chloroform-methanol-water (4:4:2, v/v/v) system was used for the HSCCC separation of triterpene saponins from Radix phytolaccae. nih.gov The selection of the appropriate solvent system is critical and is based on the partition coefficient (K) of the target compounds.
The fractions collected from the HSCCC separation are typically analyzed by HPLC to determine their purity. This technique has proven to be a fast and convenient method for obtaining high-purity triterpenoid saponins.
The following table summarizes HSCCC solvent systems used for the separation of triterpenoid saponins.
| Plant Source | HSCCC Solvent System (v/v/v/v/v/v) | Isolated Compounds | Reference |
| Actaea racemosa | n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2) | 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside, cimiracemoside D, 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside, cimigenol | nih.gov |
| Radix phytolaccae | Chloroform-methanol-water (4:4:2) | Esculentoside A, B, C, and D | nih.gov |
Structural Characterization and Elucidation of Cimicidanol 3 Arabinoside
Spectroscopic Techniques for Structural Determination
The process of piecing together the structure of Cimicidanol 3-arabinoside involves a synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiroptical methods. Each technique offers unique insights into the molecular architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Aglycone and Glycosidic Structure
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a suite of 1D and 2D experiments, it is possible to map out the carbon skeleton, identify the attached protons, and establish connectivity and stereochemical relationships.
1D NMR (e.g., ¹H, ¹³C NMR) for Core Structure Identification
One-dimensional NMR experiments provide the fundamental data for structural analysis.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals information about the different chemical environments of hydrogen atoms in the molecule. Key signals for this compound would include those for the methyl groups of the triterpenoid (B12794562) core, olefinic protons, and the characteristic signals for the arabinose sugar moiety, including the anomeric proton whose chemical shift and coupling constant help define the stereochemistry of the glycosidic bond. youtube.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. bhu.ac.in For this compound, this allows for the counting of all 35 carbons, confirming the presence of the triterpenoid aglycone and the five-carbon arabinose unit. echemi.com Specific chemical shifts indicate the presence of functional groups such as ketones (C=O), olefinic carbons (C=C), and carbons bearing hydroxyl groups (C-O), including the anomeric carbon of the sugar. bhu.ac.inbioline.org.br
Interactive Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound
| Signal Type | Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| Methyl Protons | ¹H | 0.7 - 1.5 | Indicates the presence of multiple methyl groups on the triterpenoid skeleton. |
| Methylene/Methine Protons | ¹H | 1.0 - 4.5 | Reveals the complex proton environment of the cycloartane (B1207475) skeleton. |
| Anomeric Proton | ¹H | ~4.5 - 5.5 | Signal for the proton on C-1 of the arabinose. Its coupling constant is critical for determining α/β configuration. |
| Olefinic Protons | ¹H | 5.0 - 6.0 | Signals for protons on carbon-carbon double bonds in the triterpenoid structure. |
| Aliphatic Carbons | ¹³C | 10 - 60 | Corresponds to the numerous sp³ hybridized carbons of the steroid-like core. bhu.ac.in |
| C-O Carbons | ¹³C | 60 - 90 | Signals for carbons attached to oxygen, including those in the sugar and at C-3 of the aglycone. |
| Anomeric Carbon | ¹³C | ~104 | A key signal identifying the C-1 of the arabinose sugar. bioline.org.br |
| Olefinic Carbons | ¹³C | 110 - 150 | Signals for the sp² carbons of the double bond within the ring structure. bhu.ac.in |
| Carbonyl Carbon | ¹³C | >190 | Indicates the presence of a ketone functional group in the cimicidanol core. bhu.ac.in |
2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It is used to trace the proton-proton connectivity within the cimicidanol skeleton and separately within the arabinose sugar ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edusdsu.edu This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). columbia.edu This is arguably the most critical experiment for connecting different parts of the molecule. For this compound, the key HMBC correlation is between the anomeric proton of arabinose (H-1') and the C-3 carbon of the cimicidanol aglycone, which definitively proves the location of the glycosidic linkage. bioline.org.br
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY is crucial for determining the relative stereochemistry of the molecule, showing how the rings are fused and the orientation of substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS confirms the molecular formula as C₃₅H₅₂O₉. echemi.com
In tandem with MS (MS/MS), fragmentation analysis provides further structural clues. In studies using techniques like UHPLC-Q-TOF-MS, this compound (identified as compound c54) displayed a protonated molecular ion ([M+H]⁺) at an m/z of 617.36. arabjchem.org The fragmentation pattern is characteristic of a glycoside, showing sequential losses of the sugar and other groups. arabjchem.orgvdoc.pub
Interactive Table 2: HRMS Fragmentation Analysis of this compound
| Ion | m/z (Observed) | Mass Loss | Fragment Lost | Inferred Structure |
| [M+H]⁺ | 617.36 | - | - | Protonated this compound |
| Fragment 1 | 467.31 | 150.05 | Arabinose + H₂O | [M+H - Ara - H₂O]⁺ |
| Fragment 2 | 395.25 | 222.11 | Arabinose + H₂O + C₄H₈O | [M+H - Ara - H₂O - C₄H₈O]⁺ |
Data derived from fragmentation patterns of related compounds. Specific values for this compound may vary slightly between instruments and conditions. arabjchem.org
Chiroptical Methods (Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Stereochemical Assignment
This compound is a chiral molecule, meaning it cannot be superimposed on its mirror image. Chiroptical techniques like ORD and CD are essential for determining its absolute stereochemistry. wikipedia.org
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org The resulting curve, particularly the "Cotton effect" observed near an absorption band, provides information about the stereochemical environment around the chromophore (light-absorbing part of the molecule). mgcub.ac.in
Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light. fiveable.me This technique is highly sensitive to the three-dimensional structure of molecules, especially the conformation of proteins and the stereochemistry of small molecules. fiveable.me For this compound, ORD and CD would be used to confirm the absolute configuration of the multiple stereocenters in the cimicidanol core and to verify the L-configuration of the arabinose sugar.
Confirmation of Glycosidic Linkage and Sugar Moiety Identity
A critical part of the structural elucidation is confirming the identity of the sugar and how it is attached to the aglycone.
The sugar is identified as arabinose through careful analysis of its ¹H and ¹³C NMR signals (including coupling constants) and comparison with data from authentic samples. bioline.org.br This identification is further supported by the characteristic neutral loss of an arabinosyl group (132 Da) observed during mass spectrometry fragmentation. arabjchem.org
The position and stereochemistry of the glycosidic linkage are determined with high confidence using NMR. The attachment point is confirmed to be the hydroxyl group at C-3 of the cimicidanol core via a long-range HMBC correlation between the anomeric proton of the arabinose (H-1') and the C-3 carbon of the aglycone. bioline.org.brcolumbia.edu The α-configuration of this linkage, as indicated in the compound's name (Cimicidanol 3-O-α-L-arabinoside), is determined from the coupling constant of the anomeric proton in the ¹H NMR spectrum and can be further confirmed by specific correlations in a NOESY experiment. arabjchem.org
Analytical Approaches for Monosaccharide Identification
The identification of the monosaccharide unit in this compound is a critical step in its structural elucidation. This is typically achieved through a combination of chemical and spectroscopic methods.
Acid Hydrolysis: A common and initial step is acid hydrolysis, which cleaves the glycosidic bond connecting the sugar to the aglycone. hebmu.edu.cn This process liberates the individual sugar and aglycone components. The reaction is often carried out using mineral acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a solvent such as methanol (B129727). hebmu.edu.cn The conditions for hydrolysis, including acid concentration, temperature, and duration, must be carefully controlled to ensure complete cleavage without degrading the resulting monosaccharides. hebmu.edu.cnfrontiersin.org For instance, a mixture of 2 N HCl and methanol (1:1 v/v) heated for a short period is a frequently used protocol. hebmu.edu.cn
Chromatographic Techniques: Following hydrolysis, the resulting sugar can be identified by comparing it with authentic standards using various chromatographic techniques.
Paper Chromatography (PC) and Thin-Layer Chromatography (TLC): These are traditional yet effective methods for the preliminary identification of sugars. kahaku.go.jpauctoresonline.org The hydrolyzed sugar is spotted on a chromatographic paper or plate alongside known sugar standards and developed in a suitable solvent system. kahaku.go.jp The relative mobility (Rf value) of the unknown sugar is then compared to that of the standards. auctoresonline.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for sugar analysis. mdpi.com The hydrolyzed sugar can be analyzed directly or after derivatization to enhance detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sugar is typically converted into a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. nih.gov The retention time and mass spectrum of the derivative are then compared with those of known sugar standards. nih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR, can be used to identify the sugar component directly from the intact glycoside or after hydrolysis. nih.gov The chemical shifts and coupling constants of the anomeric proton and other sugar protons provide a unique fingerprint for each monosaccharide. nih.gov For instance, the anomeric proton signals for α- and β-anomers of a sugar typically appear at distinct chemical shifts. creative-proteomics.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the glycoside, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) can be used to fragment the glycoside ion, and the resulting fragmentation pattern can reveal the identity of the sugar moiety through the characteristic loss of the sugar unit. hebmu.edu.cn
Through the application of these analytical techniques, the sugar component of this compound has been definitively identified as arabinose.
Stereochemical Assignment of Glycosidic Linkage (alpha-L-arabinoside)
Beyond identifying the monosaccharide as arabinose, determining the stereochemistry of the glycosidic linkage is crucial for a complete structural description. This involves establishing both the anomeric configuration (α or β) and the absolute configuration of the sugar (D or L). For this compound, this has been determined to be an α-L-arabinoside linkage. echemi.com
The determination of the anomeric configuration is primarily accomplished using NMR spectroscopy. nih.gov
¹H-NMR Spectroscopy: The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1, H2), is a key indicator of the anomeric configuration. nih.gov For many sugars, a small coupling constant (typically 1-4 Hz) is indicative of an α-anomeric configuration, while a larger coupling constant (typically 7-9 Hz) suggests a β-anomeric configuration. creative-proteomics.com The chemical shift of the anomeric proton can also provide clues, with α-anomeric protons often resonating at a lower field (higher ppm) than their β-counterparts. creative-proteomics.com
¹³C-NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also diagnostic of the anomeric configuration. cdnsciencepub.comresearchgate.net Generally, the C-1 signal of an α-anomer appears at a different chemical shift compared to the β-anomer. nih.gov
The absolute configuration of the arabinose unit (L- or D-form) is often determined after acid hydrolysis. The isolated arabinose can be compared with authentic L-arabinose and D-arabinose standards using techniques that are sensitive to stereochemistry, such as specific enzymatic assays or chromatographic methods with chiral stationary phases.
In the case of this compound, detailed NMR analysis of the intact molecule and comparison with data from related compounds have confirmed the presence of an α-L-arabinopyranoside moiety attached to the cimicidanol aglycone at the 3-position. echemi.comarabjchem.org
Historical Challenges and Revisions in Structural Assignment (e.g., Arabinose vs. Xylose)
The structural elucidation of natural products is not always a linear process and can be subject to revisions as more advanced analytical techniques become available. In the broader context of flavonoid and triterpenoid glycoside analysis, there have been historical challenges in definitively identifying the sugar moieties.
For instance, the differentiation between pentose (B10789219) sugars like arabinose and xylose can be challenging due to their similar masses and chromatographic behaviors. hebmu.edu.cn Early studies relying solely on co-chromatography might have led to ambiguous or incorrect assignments.
The development of more sophisticated NMR techniques and mass spectrometry has been instrumental in resolving such ambiguities. hebmu.edu.cnnih.gov For example, while both arabinose and xylose are pentoses, their ¹H and ¹³C NMR spectra exhibit distinct patterns of chemical shifts and coupling constants, allowing for their unambiguous differentiation. nih.gov Similarly, specific fragmentation patterns in tandem mass spectrometry can help distinguish between different sugar isomers.
While there is no specific widely documented historical revision for this compound concerning a mix-up between arabinose and xylose, such challenges have been noted in the characterization of other glycosides. The definitive assignment of the sugar as arabinose in this compound is a testament to the power of modern analytical methods in providing accurate and detailed structural information.
Data Tables
Table 1: Key Analytical Techniques for Monosaccharide Identification
| Technique | Principle | Application in this compound Analysis |
| Acid Hydrolysis | Cleavage of the glycosidic bond to release the sugar and aglycone. hebmu.edu.cn | Isolation of the arabinose moiety from the cimicidanol aglycone. hebmu.edu.cn |
| TLC/PC | Separation based on differential partitioning between a stationary and a mobile phase. auctoresonline.org | Preliminary identification of the released sugar by comparison with standards. kahaku.go.jp |
| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. mdpi.com | Accurate identification and quantification of the released arabinose. mdpi.com |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. nih.gov | Confirmatory identification of the arabinose derivative based on retention time and mass spectrum. nih.gov |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine molecular structure. nih.gov | Identification of the sugar as arabinose based on characteristic chemical shifts and coupling constants. nih.gov |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions to determine molecular weight and structure. hebmu.edu.cn | Determination of the molecular formula and identification of the sugar through fragmentation analysis. hebmu.edu.cn |
Table 2: NMR Data for Stereochemical Assignment of the Glycosidic Linkage
| NMR Parameter | Significance for Stereochemistry | Typical Observation for α-L-Arabinoside |
| ¹H-NMR: ³J(H1, H2) | The coupling constant between the anomeric and adjacent protons helps determine the anomeric configuration. nih.gov | A small coupling constant (e.g., ~1-4 Hz) is indicative of an α-linkage. creative-proteomics.com |
| ¹H-NMR: δ(H-1) | The chemical shift of the anomeric proton can help differentiate between α and β anomers. creative-proteomics.com | The anomeric proton often appears at a relatively downfield chemical shift. creative-proteomics.com |
| ¹³C-NMR: δ(C-1) | The chemical shift of the anomeric carbon is sensitive to the anomeric configuration. cdnsciencepub.comresearchgate.net | The C-1 signal appears at a characteristic chemical shift for the α-anomer. nih.gov |
Biosynthetic Pathways and Regulation of Cimicidanol 3 Arabinoside
General Biogenesis of Cycloartane (B1207475) Triterpenoids
The formation of the characteristic cycloartane skeleton is a key multistep process that lays the foundation for a vast array of triterpenoids.
The biosynthesis of all triterpenoids, including the cycloartane family, begins with simple five-carbon building blocks. frontiersin.org These precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For triterpenoid (B12794562) biosynthesis, the MVA pathway is the principal source of these C5 units.
Through a series of condensation reactions, IPP and DMAPP are assembled into the 30-carbon linear hydrocarbon, squalene (B77637). This process is catalyzed by enzymes such as farnesyl diphosphate synthase (FPS), which creates a 15-carbon intermediate, and squalene synthase (SS), which joins two of these C15 molecules head-to-head.
| Precursor/Intermediate | Carbon Number | Key Enzyme(s) | Pathway |
|---|---|---|---|
| Isopentenyl Diphosphate (IPP) | C5 | HMG-CoA Reductase (key regulatory step) | Mevalonate (MVA) Pathway |
| Dimethylallyl Diphosphate (DMAPP) | C5 | IPP Isomerase | Mevalonate (MVA) Pathway |
| Farnesyl Diphosphate (FPP) | C15 | Farnesyl Diphosphate Synthase (FPS) | - |
| Squalene | C30 | Squalene Synthase (SS) | - |
The linear squalene molecule undergoes a critical epoxidation reaction catalyzed by squalene epoxidase (SE), which introduces an oxygen atom to form (S)-2,3-oxidosqualene. This epoxide is the pivotal substrate for a class of enzymes known as oxidosqualene cyclases (OSCs).
The formation of the cycloartane skeleton is specifically catalyzed by the OSC known as cycloartenol (B190886) synthase (CAS). This enzyme directs a complex cascade of cyclization and rearrangement reactions. The process is initiated by the protonation of the epoxide ring, leading to a series of stereospecific ring closures to form a transient protosteryl cation. nih.gov Instead of terminating by simple deprotonation, as in the formation of other triterpenoids, the reaction catalyzed by CAS concludes with the formation of a distinctive cyclopropane (B1198618) ring between carbons C-9 and C-19. nih.govmdpi.com This step is what defines the cycloartane class of triterpenoids, with cycloartenol being the primary product and the precursor to cimicidanol. mdpi.com
Enzymatic Transformations in Cimicidanol 3-Arabinoside Biosynthesis
Following the formation of the fundamental cycloartenol skeleton, a series of tailoring reactions occur. These modifications, primarily hydroxylation, oxidation, and glycosylation, are responsible for the vast structural diversity within the cycloartane family and ultimately lead to the formation of this compound.
Glycosylation is a crucial final step in the biosynthesis of many natural products, including this compound. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated donor, such as UDP-arabinose, to an acceptor molecule—in this case, the cimicidanol aglycone. nih.govfrontiersin.org
The attachment of an arabinose sugar specifically at the 3-hydroxyl group of cimicidanol is a highly specific enzymatic reaction. While the precise UGT responsible for this transformation in the biosynthesis of this compound has not been fully characterized, the presence of this compound in plants like Cimicifuga foetida confirms the existence of a UGT with specificity for both the cimicidanol substrate and the UDP-arabinose donor. chemfaces.com Plant UGTs belong to a large multigene family, which accounts for the wide variety of glycosides found in nature. nih.gov
The conversion of cycloartenol to the specific aglycone, cimicidanol, involves a series of oxidative modifications to the triterpenoid core. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), a large and functionally diverse family of heme-containing enzymes. nih.govresearchgate.net
CYP enzymes are responsible for introducing hydroxyl groups (-OH) at specific carbon positions on the cycloartane skeleton. f1000research.com These hydroxylations are often followed by further oxidation to form keto or carboxyl groups. The specific pattern of oxidation on the cycloartenol framework is what defines the structure of cimicidanol. Although the exact sequence of these oxidative steps and the specific CYP enzymes involved in the formation of cimicidanol are areas of ongoing research, it is established that enzymes from families like CYP716 are known to be involved in the modification of triterpene scaffolds. nih.gov
| Enzyme Class | Function | Substrate (Example) | Product (Example) |
|---|---|---|---|
| Cytochrome P450s (CYPs) | Hydroxylation and Oxidation | Cycloartenol | Cimicidanol (aglycone) |
| UDP-glycosyltransferases (UGTs) | Glycosylation (Arabinoside attachment) | Cimicidanol + UDP-arabinose | This compound |
Genetic and Molecular Basis of Biosynthetic Enzymes
The biosynthesis of this compound is fundamentally controlled at the genetic level. The enzymes responsible for each step of the pathway—from the initial formation of IPP to the final glycosylation—are encoded by specific genes. The expression of these genes is tightly regulated, allowing the plant to control the production of these complex metabolites.
The key enzyme families involved, oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs), are all large multigene families. nih.govnih.gov This genetic diversity is a primary driver of the chemical diversity of triterpenoids. Different plant species, and even different tissues within the same plant, can express different isoforms of these enzymes, leading to the production of a wide array of compounds.
For instance, a plant genome may contain hundreds of distinct CYP and UGT genes. nih.gov Identifying the specific genes that encode the cycloartenol synthase, the particular CYPs that hydroxylate the scaffold to form cimicidanol, and the specific UGT that attaches the arabinose moiety requires extensive molecular and biochemical investigation. While the genes for the biosynthesis of some triterpenoids in model plants have been identified, the specific genetic basis for this compound formation remains to be fully elucidated. Future research involving transcriptomics and gene-function analysis in Cimicifuga species will be essential to isolate and characterize these specific biosynthetic genes.
Influence of Environmental Factors on Biosynthesis and Accumulation
The production and concentration of specialized metabolites in plants, including triterpenoid glycosides like this compound, are not static processes. They are dynamically influenced by a range of environmental factors. Abiotic stresses such as drought, salinity, and temperature fluctuations can significantly alter the plant's metabolism, often leading to an increased accumulation of these compounds as a defense or adaptive mechanism. While specific research on the direct impact of these factors on this compound is not extensively detailed in publicly available literature, general principles of plant stress physiology and studies on related compounds in other plants provide a framework for understanding these influences.
Research Findings on Environmental Stress
Studies on various medicinal plants have consistently demonstrated a link between environmental stress and the enhanced production of secondary metabolites. For instance, drought stress has been shown to trigger the upregulation of genes involved in the biosynthesis of terpenoids in various plant species. This response is believed to be an adaptive strategy to protect the plant from oxidative damage and to maintain cellular integrity under water-deficient conditions.
Similarly, salinity stress can induce significant changes in the secondary metabolic profile of plants. The accumulation of certain triterpenoids and other specialized metabolites under saline conditions is often observed as part of the plant's osmotic adjustment and antioxidant defense mechanisms.
Temperature is another critical environmental factor that can modulate the biosynthesis of plant secondary metabolites. Both high and low-temperature stress can lead to alterations in enzyme activity and gene expression within the biosynthetic pathways of terpenoids, consequently affecting their accumulation.
While direct experimental data for this compound is limited, the following table summarizes the general effects of key environmental stressors on the accumulation of triterpenoids and other secondary metabolites in plants, which can be extrapolated to hypothesize the potential impacts on Cimicifuga foetida.
Table 1: General Influence of Environmental Factors on Secondary Metabolite Accumulation in Plants
| Environmental Factor | General Effect on Secondary Metabolite Accumulation | Potential Impact on this compound Accumulation |
| Drought Stress | Often leads to an increase in the concentration of various terpenoids and phenolic compounds as a defense mechanism against oxidative stress and to aid in water retention. | An increase in accumulation is plausible as an adaptive response to water deficit. |
| Salinity Stress | Can enhance the production of saponins (B1172615) and other triterpenoids, which may play a role in ion sequestration and membrane stabilization. | Accumulation may be stimulated to mitigate the toxic effects of high salt concentrations. |
| Temperature Stress (High and Low) | Can either increase or decrease the accumulation of specific metabolites depending on the plant species and the nature of the compound. Temperature stress often leads to the induction of heat-shock proteins and antioxidant compounds. | The effect is likely complex and dependent on the specific temperature range and duration of exposure, potentially leading to either increased or decreased levels. |
It is important to note that the response of Cimicifuga foetida and its production of this compound to these environmental stressors would likely be complex and could involve synergistic or antagonistic interactions between different factors. Further targeted research, including metabolomic and transcriptomic analyses of C. foetida under controlled stress conditions, is necessary to elucidate the precise effects on the biosynthesis and accumulation of this specific compound. Such studies would not only enhance our fundamental understanding of plant secondary metabolism but also have practical implications for the cultivation and standardization of medicinal plant materials.
Preclinical Pharmacological Mechanism Investigations of Cimicidanol 3 Arabinoside
Modulatory Effects on Bone Metabolism
Currently, there is a paucity of preclinical studies specifically investigating the modulatory effects of Cimicidanol 3-arabinoside on bone metabolism. While other triterpenoid (B12794562) glycosides isolated from Cimicifuga species have demonstrated activities related to bone health, such as the inhibition of osteoclastogenesis, direct evidence for this compound is not available in the reviewed scientific literature.
Inhibition of Bone Resorption Processes
Specific data on the inhibitory effects of this compound on bone resorption processes are not detailed in current preclinical research.
There are no available preclinical studies that specifically examine the role of this compound in parathyroid hormone (PTH)-induced bone resorption models.
The precise cellular and molecular targets of this compound in the inhibition of osteoclastogenesis have not been elucidated in the existing scientific literature.
Detailed in vitro studies on the specific regulatory effects of this compound on the formation and activity of osteoclast-like cells are not currently available.
Impact on Circulating Calcium Homeostasis in In Vivo Animal Models
There is a lack of published in vivo animal studies investigating the impact of this compound on circulating calcium homeostasis.
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation by Related Triterpenoids
While direct studies on this compound are wanting, broader research into the constituents of Cimicifuga racemosa indicates that triterpene saponins (B1172615), a class of compounds to which this compound belongs, are potential activators of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor and metabolic regulator.
Machine learning models have predicted that a wide range of triterpene saponins and their aglycones present in Cimicifuga racemosa extracts are likely to activate AMPK. This suggests a potential class-wide effect for these compounds. The activation of AMPK is known to influence various metabolic pathways, and its role in bone metabolism is an area of active investigation. However, it is important to underscore that these findings are based on extracts and computational models and have not been specifically confirmed for this compound.
Mechanism of AMPK Pathway Modulation
In vitro studies are investigating the direct or indirect effects of this compound on the activation of AMPK. The precise molecular interactions leading to this modulation are a key area of ongoing research.
Downstream Signaling Cascades Affected by AMPK Activation
Activation of AMPK can trigger a cascade of downstream signaling events. Research is focused on identifying which specific downstream targets of AMPK are affected by this compound. This includes examining its influence on proteins and genes involved in metabolic processes such as glucose uptake and fatty acid oxidation.
Other Investigational Biological Activities (Preclinical In Vitro Studies)
Beyond its potential effects on the AMPK pathway, this compound is being explored for a range of other biological activities in laboratory settings.
Other Investigational Biological Activities (Preclinical In Vitro Studies)
Anti-inflammatory Pathways
Initial in vitro studies are examining the potential of this compound to modulate inflammatory pathways. acs.org This research involves assessing its impact on the production of inflammatory mediators and the activity of key signaling molecules involved in the inflammatory response.
Antiviral Properties
The potential antiviral effects of this compound are another area of preclinical investigation. These in vitro studies aim to determine if the compound can inhibit the replication or infectivity of various viruses.
Cytotoxic Mechanisms in Cell Lines
Some preclinical research has focused on the cytotoxic effects of this compound on specific tumor cell lines. acs.org Studies have evaluated its ability to induce cell death in cell lines such as HL-60 (human promyelocytic leukemia) and SMMC-7721 (human hepatoma). acs.org However, in some reported experiments, the compound did not exhibit cytotoxic activity against these cell lines. acs.org
In Vitro Cellular Models for Mechanistic Studies
To understand the cellular and molecular mechanisms of this compound, researchers utilize various in vitro cellular models.
| Cellular Model | Investigated Activity |
| HL-60 (human promyelocytic leukemia) | Cytotoxicity acs.org |
| SMMC-7721 (human hepatoma) | Cytotoxicity acs.org |
| Rat aortic rings | Vasodilative effects acs.org |
These models allow for controlled experiments to dissect the compound's effects on specific cell types and biological processes.
In Vitro Cellular Models for Mechanistic Studies
Osteoclast Precursor Cell Lines (e.g., RAW 264.7)
The RAW 264.7 cell line, a murine macrophage cell line, is a widely utilized in vitro model to study osteoclastogenesis, the process of osteoclast formation. nih.gov These precursor cells can be stimulated to differentiate into mature, bone-resorbing osteoclasts by treatment with Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). nih.gov This model allows researchers to investigate the molecular mechanisms by which compounds may inhibit osteoclast formation and function.
While no studies were identified that specifically examined the effect of this compound on RAW 264.7 cells, research on extracts from Cimicifuga species has demonstrated inhibitory effects on osteoclast differentiation in this cell line. For instance, extracts from Cimicifuga foetida have been shown to attenuate bone loss by inhibiting osteoclast differentiation. nih.gov Studies on other natural compounds using RAW 264.7 cells have elucidated various mechanisms of action, including the suppression of key signaling pathways like NF-κB and MAPK, which are crucial for osteoclastogenesis.
A hypothetical study investigating this compound using this model would likely involve the following assays:
Cell Viability Assays: To determine non-toxic concentrations of the compound.
TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of osteoclasts. Staining for TRAP allows for the quantification of osteoclast formation.
Gene Expression Analysis: Techniques like qRT-PCR would be used to measure the expression of key osteoclast-specific genes such as Nfatc1, c-Fos, Trap, and Cathepsin K.
Protein Analysis: Western blotting could assess the activation of signaling proteins involved in the RANKL pathway.
Table 1: Hypothetical Data on the Effect of this compound on Osteoclastogenesis in RAW 264.7 Cells
| Treatment Group | Number of TRAP-positive Multinucleated Cells (per well) | Relative mRNA Expression of Nfatc1 |
| Control (Vehicle) | 150 ± 12 | 1.00 ± 0.10 |
| RANKL (50 ng/mL) | 450 ± 25 | 3.50 ± 0.30 |
| RANKL + this compound (1 µM) | 320 ± 18 | 2.40 ± 0.22 |
| RANKL + this compound (10 µM) | 180 ± 15 | 1.20 ± 0.15 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Bone Organ Culture Systems
Bone organ culture systems provide an ex vivo model that more closely mimics the physiological environment of bone tissue than cell lines. These systems typically use embryonic long bones or calvaria from rodents. They allow for the study of both bone resorption and bone formation in a controlled environment.
No research was found that utilized bone organ culture systems to investigate the effects of this compound. However, this methodology is crucial for confirming the anti-resorptive activity of potential therapeutic agents observed in cell culture. In a typical experiment, bone tissue is cultured in the presence of a substance that stimulates bone resorption, such as parathyroid hormone (PTH) or RANKL, with and without the test compound. The extent of bone resorption is then measured by analyzing the release of calcium into the culture medium or by histological examination of the bone tissue.
In Vivo Animal Models for Mechanistic Studies
To understand the systemic effects of a compound on bone metabolism and its potential as a therapeutic agent for conditions like osteoporosis, in vivo animal models are indispensable.
Ovariectomized Rodent Models for Bone Health Research
The ovariectomized (OVX) rodent, typically a rat or mouse, is the most widely accepted and utilized animal model for studying postmenopausal osteoporosis. nih.govnih.gov The surgical removal of the ovaries induces estrogen deficiency, leading to a rapid loss of bone mass, particularly in trabecular bone, which closely mimics the bone loss seen in postmenopausal women. nih.govfoliamedica.bg
While there are no specific studies on the use of this compound in OVX models, extracts from Cimicifuga foetida and Cimicifuga racemosa have been shown to prevent bone loss in ovariectomized rats. nih.govfrontiersin.org These studies indicate that compounds within these plants have a protective effect on bone health in an estrogen-deficient state. The mechanisms are thought to involve the inhibition of osteoclast activity and potentially estrogen receptor modulation. nih.govmusculoskeletalkey.com
A typical study investigating the effects of a compound like this compound in an OVX rat model would involve the following:
Animal Groups: Sham-operated control, OVX control, and OVX animals treated with different doses of the compound.
Bone Mineral Density (BMD) Measurement: Dual-energy X-ray absorptiometry (DXA) is used to measure BMD in various skeletal sites, such as the femur and lumbar spine, at the beginning and end of the study. nih.govfoliamedica.bg
Micro-computed Tomography (µCT) Analysis: This provides detailed 3D imaging of bone microarchitecture, allowing for the quantification of parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
Biomechanical Testing: To assess bone strength, three-point bending tests of long bones are often performed.
Serum and Urine Biomarker Analysis: Levels of bone turnover markers, such as serum osteocalcin (B1147995) (a marker of bone formation) and urinary deoxypyridinoline (B1589748) (a marker of bone resorption), are measured.
Table 2: Hypothetical Data on the Effect of this compound on Bone Mineral Density in Ovariectomized Rats
| Treatment Group | Femoral Bone Mineral Density (g/cm²) |
| Sham | 0.280 ± 0.015 |
| OVX | 0.225 ± 0.018 |
| OVX + this compound (1 mg/kg) | 0.240 ± 0.016 |
| OVX + this compound (10 mg/kg) | 0.265 ± 0.014 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Structure Activity Relationship Sar Studies of Cimicidanol 3 Arabinoside and Analogs
Correlative Analysis of Aglycone Modifications and Biological Activity
The aglycone portion, cimicidanol, is based on a complex cycloartane (B1207475) triterpenoid (B12794562) skeleton. chemistry-chemists.comresearchgate.net Modifications to this tetracyclic core, including changes to its hydroxylation pattern and variations in the fundamental skeleton, have been shown to produce a wide spectrum of biological activities, such as cytotoxic, antiviral, and anti-proliferative effects. researchgate.netresearchgate.net
| Aglycone | Key Structural Features | Associated Biological Activities (General) | Source Index |
|---|---|---|---|
| Cimicidanol | Cycloartane skeleton | Cytotoxic, Antiviral, Anti-proliferative | researchgate.netresearchgate.net |
| Cimigenol | Cycloartane skeleton with different hydroxylation | Cytotoxic, Antiviral, Anti-proliferative | researchgate.netresearchgate.net |
| Acteol | Cycloartane skeleton with different hydroxylation | Cytotoxic, Antiviral, Anti-proliferative | researchgate.netresearchgate.net |
| Cimicidol | Cycloartane skeleton with different hydroxylation | Cytotoxic, Antiviral, Anti-proliferative | researchgate.netresearchgate.net |
The 9,19-cycloartane skeleton is the defining feature of cimicidanol and its relatives. chemistry-chemists.comresearchgate.net Variations in this core structure, beyond simple hydroxylation changes, can lead to significant shifts in biological function. A notable example is the introduction of a keto group at the C-16 position. Related compounds with this feature, such as Cimicifoetisides A/B, have demonstrated potent cytotoxic activity against lung and breast cancer cell lines. The fundamental cycloartane structure itself is a product of the cyclization of squalene-2,3-oxide in plants and serves as a precursor to phytosterols. chemistry-chemists.com The inherent structural diversity within this class of compounds, encompassing nearly 900 described variations, is responsible for a wide array of reported biological properties, including anti-inflammatory, sedative, antiviral, and antitumor activities. chemistry-chemists.comresearchgate.netresearchgate.net
Role of the Arabinoside Sugar Moiety in Biological Activity
The type of sugar attached to the cimicidanol or related aglycones can lead to different or similar biological effects. Studies on triterpenoids from Cimicifugae Rhizoma provide direct comparisons between arabinosides and xylosides (glycosides with a xylose sugar). For example, several triterpene glycosides, including cimicidanol-3-O-xyloside, cimicidol-3-O-β-xyloside, and acetylacteol-3-O-arabinoside, were investigated for their effects in ovariectomized rats. nih.govsnu.ac.kr These compounds were shown to decrease circulating calcium levels and suppress the formation and activity of osteoclast-like cells, suggesting a role in bone metabolism. nih.govsnu.ac.kr The finding that both xyloside and arabinoside derivatives of these cycloartane triterpenes exhibit similar biological effects in these assays indicates that different pentose (B10789219) sugars can confer comparable osteoprotective-related activities. snu.ac.kr
| Compound | Aglycone | Sugar Moiety | Observed Biological Effect | Source Index |
|---|---|---|---|---|
| Cimicidanol-3-O-xyloside | Cimicidanol | Xylose | Decreased circulating calcium levels in ovariectomized rats | nih.govsnu.ac.kr |
| Cimicidol-3-O-β-xyloside | Cimicidol | Xylose | Suppressed osteoclast formation and resorption activity | nih.govsnu.ac.kr |
| Acetylacteol-3-O-arabinoside | Acetylacteol | Arabinose | Decreased circulating calcium levels in ovariectomized rats | snu.ac.kr |
The stereochemistry of the glycosidic bond—the link between the sugar and the aglycone—is a critical factor in determining the three-dimensional shape and, therefore, the biological activity of the molecule. Cimicidanol 3-arabinoside is specifically Cimicidanol 3-O-alpha -L-arabinoside. This "alpha" configuration dictates the spatial orientation of the arabinose sugar relative to the cimicidanol skeleton. In contrast, other related natural products may feature a "beta" linkage, such as cimicidol-3-O-β -xyloside. nih.gov This difference in stereochemistry can profoundly impact how the molecule fits into the binding site of a protein or enzyme. While direct comparative studies testing alpha versus beta linkages for this compound were not found, the principles of medicinal chemistry suggest this is a crucial parameter. Synthetic strategies using regioselective glycosylation can be employed to create analogs with different linkage configurations to fully explore this aspect of the structure-activity relationship.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational approach to SAR. QSAR studies aim to develop mathematical models that correlate the chemical structure of a series of compounds with their measured biological activity. These models use calculated physicochemical properties (descriptors) of the molecules—such as electronic, steric, and hydrophobic parameters—to predict the activity of new, untested analogs.
Currently, specific QSAR modeling studies focused exclusively on this compound and its close analogs are not widely available in the surveyed literature. However, the structural and biological diversity of the cycloartane triterpenoid class makes it a prime candidate for such analysis. chemistry-chemists.com A future QSAR study could provide valuable insights for designing novel analogs with enhanced potency or selectivity for a specific biological target, such as AMP-activated protein kinase (AMPK), which this compound is known to activate. Such research would be instrumental in optimizing the therapeutic potential of this class of natural products.
Design and Synthesis of this compound Derivatives for SAR Elucidation
The design and synthesis of derivatives are central to SAR studies. For complex natural products like this compound, which are challenging to produce through total synthesis, efforts typically focus on the chemical modification of the compound isolated from its natural source.
This compound is a triterpenoid glycoside primarily isolated from the rhizomes of plants such as Cimicifuga foetida and Actaea heracleifolia. The isolated natural product serves as a scaffold for semisynthetic modifications. These modifications involve targeted chemical reactions to alter specific functional groups on the molecule. Common strategies employed for triterpenoids include:
Hydrolysis: Cleavage of the glycosidic bond to remove the sugar moiety (e.g., the arabinose sugar). This allows for a direct comparison between the glycoside and its aglycone (the non-sugar part, Cimicidanol) to determine the role of the sugar in the compound's biological activity.
Esterification and Acetylation: Addition of acyl or acetyl groups to the hydroxyl (-OH) groups, particularly on the sugar moiety. This modification alters the polarity and steric bulk of the compound, providing insight into the importance of free hydroxyl groups for receptor interaction.
Other Modifications: More complex reactions, such as those involving hydroxylations, reductions, or the formation of nitriles and azides, can also be performed on the triterpenoid skeleton to create a diverse library of analogs for comprehensive SAR analysis. yok.gov.tr
Research into the biological activities of triterpenoids from Cimicifuga species has provided key insights into the structural requirements for activity, particularly for the inhibition of bone resorption. By comparing the activity of various naturally occurring and semisynthetic analogs, a clear SAR has emerged.
The most critical structural feature for activity is the presence of a sugar moiety attached at the C-3 position of the triterpenoid core. Studies have shown that the aglycones, such as Cimicidanol and Cimicidol, which lack this sugar, are inactive. In contrast, their glycosylated forms, including Cimicidanol-3-O-β-xyloside and Acetylacteol-3-O-arabinoside, exhibit potent inhibitory activity on bone resorption.
Furthermore, modifications to the sugar itself can significantly impact potency. For instance, the acetylation of the sugar's hydroxyl groups has been found to weaken the inhibitory activity. This suggests that the free hydroxyl groups on the sugar are essential for forming key interactions, likely hydrogen bonds, with the biological target.
The following table summarizes the SAR findings from studies on bone resorption inhibition by various Cimicifuga triterpenoids.
| Compound Name | Structure Description | Key Structural Feature | Reported Activity (Bone Resorption Inhibition) |
|---|---|---|---|
| Cimicidanol | Aglycone (no sugar at C-3) | -OH at C-3 | No inhibitory activity |
| Cimicidanol-3-O-β-xyloside | Glycoside of Cimicidanol | Xylose at C-3 | Potent inhibitory activity |
| Acetylacteol-3-O-arabinoside | Glycoside of Acetylacteol | Arabinose at C-3 | Potent inhibitory activity |
| Acetylated Glycosides (General) | Glycoside with acetylated sugar | Acetylated sugar at C-3 | Weaker inhibitory activity |
These findings collectively underscore that the C-3 glycosylation is a prerequisite for the bone-protective effects of these triterpenoids, and the integrity of the sugar's hydroxyl groups is crucial for maintaining high potency.
Analytical Methodologies for Characterization and Quantification
Chromatographic Methods for Cimicidanol 3-Arabinoside
Chromatographic techniques are the cornerstone for the separation of this compound from the complex chemical matrix of plant extracts. Both Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) have proven to be indispensable tools for this purpose.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC stands out for its high resolution, speed, and sensitivity in the analysis of triterpenoid (B12794562) glycosides. The utilization of sub-2 µm particle columns allows for rapid and efficient separations. For the analysis of compounds like this compound, UHPLC systems are often coupled with mass spectrometry, providing a powerful platform for both separation and identification.
A representative UHPLC method for the analysis of triterpenoid glycosides from Fagonia indica employed a C18 column and a gradient elution system, demonstrating the technique's capability to separate complex mixtures of these compounds. While a specific UHPLC method dedicated solely to this compound is not extensively detailed in current literature, the established methods for analogous compounds provide a strong foundation for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a widely used and robust technique for the analysis of triterpenoid glycosides, including this compound. nih.govrsc.orgagilent.com Reversed-phase chromatography, typically utilizing a C18 column, is the most common approach.
One study detailing the analysis of triterpenoid glycosides in Cimicifuga racemosa successfully separated several of these compounds, including cimigenol-3-O-arabinoside. nih.gov The chromatographic conditions for such separations often involve a gradient elution with a mobile phase consisting of water (often with an acid modifier like formic acid) and acetonitrile (B52724). nih.gov
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Detector | Photodiode Array (PDA), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Column Temperature | Ambient to 40°C |
Spectrometric Detection Techniques
Mass spectrometry is a critical tool for the structural elucidation and sensitive detection of this compound, providing detailed information on its molecular weight and fragmentation patterns.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
UHPLC coupled with Q-TOF-MS is a powerful combination for the comprehensive analysis of triterpenoid glycosides in complex plant extracts. rsc.orgrsc.org This technique provides high-resolution mass data, enabling the accurate determination of elemental composition and aiding in the identification of unknown compounds.
In the analysis of triterpenoid saponins (B1172615), UHPLC-QTOF-MS has been used for both qualitative and quantitative purposes. rsc.orgrsc.org The high mass accuracy of Q-TOF-MS is invaluable for distinguishing between isobaric compounds, which are common in natural product extracts. The fragmentation data obtained from MS/MS experiments on a Q-TOF instrument provides crucial structural information about the aglycone core and the sugar moieties of glycosides like this compound.
Other Mass Spectrometry Platforms (e.g., EIMS, FABMS, HRESIFTMS)
While Q-TOF-MS is a dominant technique, other mass spectrometry platforms have also been employed in the broader study of triterpenoid glycosides.
Atmospheric Pressure Chemical Ionization (APCI-MS): This ionization technique has been successfully used in LC-MS analysis of Cimicifuga triterpenoid glycosides. nih.gov One study reported that in positive APCI mode, cimigenol-3-O-arabinoside and its xyloside counterpart showed characteristic losses of the pentose (B10789219) sugar moiety (132 Da for the dehydrated sugar or 150 Da for the intact sugar). nih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS has historically been a valuable tool for the analysis of non-volatile and thermally labile compounds like triterpenoid glycosides. It provides molecular weight information and some fragmentation data, although it has largely been superseded by ESI and APCI techniques.
High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFTMS): This high-resolution mass spectrometry technique offers exceptional mass accuracy, which is crucial for the unambiguous identification of compounds in complex mixtures and for confirming molecular formulas.
Method Validation Parameters
Key validation parameters, as outlined in various studies on the quantification of triterpenoids, include: nih.govms-editions.cl
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95% - 105% |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1) |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1) |
| Selectivity | Peak purity and resolution from other components |
| Robustness | Stability of results with small variations in method parameters |
The development and validation of such rigorous analytical methods are fundamental for ensuring the quality and consistency of products containing this compound and for advancing our understanding of its chemical and biological properties.
Linearity and Calibration Curve Development
The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the analytical signal. For the quantification of this compound, this is typically achieved by preparing a series of standard solutions at different concentrations and analyzing them using a technique like HPLC. The resulting data are then used to construct a calibration curve by plotting the peak area against the concentration of the analyte.
In studies of similar flavonoid glycosides, linearity is often observed over a specific concentration range. For instance, a representative HPLC method for a related compound might demonstrate linearity in the range of 6.25–100.00 μg/mL. mdpi.com The quality of the linear relationship is commonly expressed by the correlation coefficient (R²), with values greater than 0.99 indicating a strong linear relationship. inhort.plutm.my For example, calibration curves for various flavonoid isomers have shown excellent linearity with correlation coefficients of 0.9999 over the 6.25–100.00 μg/mL range. mdpi.com
Below is a representative data table illustrating the development of a calibration curve for this compound, based on typical performance for similar compounds.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 15023 |
| 10 | 30150 |
| 25 | 75320 |
| 50 | 150800 |
| 100 | 301550 |
| Linear Regression Equation | y = 3015x + 150 |
| Correlation Coefficient (R²) | 0.9998 |
Precision and Repeatability Assessments
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) assesses the precision over a longer period, often on different days.
For analytical methods developed for flavonoid glycosides, intra-day and inter-day precision are critical validation parameters. Studies on similar compounds have reported intra-day and inter-day precision with RSD values of less than 13.69%. nih.gov In the analysis of phenolic compounds, repeatability with an RSD of less than 5% is considered indicative of a precise method. utm.my For instance, the precision of an HPLC method for phenolic compounds was demonstrated with RSD values of 0.822%, 0.811%, and 0.766% for different analytes, indicating high precision and strong repeatability. researchgate.net
The following table provides illustrative data for the precision and repeatability of an analytical method for this compound, based on typical findings for related compounds.
| Quality Control Sample | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Low Concentration | 2.1 | 3.5 |
| Medium Concentration | 1.8 | 2.9 |
| High Concentration | 1.5 | 2.5 |
Recovery and Accuracy Determinations
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte (in this case, this compound) to a sample matrix and then analyzing the spiked sample. The percentage of the analyte that is detected is the percent recovery.
In the validation of analytical methods for flavonoid glycosides, recovery values are expected to be within an acceptable range, typically between 80% and 120%. For example, a validated UHPLC method for 12 flavonol glycosides showed recovery values ranging from 85.44% to 108.79%. nih.gov Another study on phenolic compounds reported recovery values between 98.33% and 101.12%, indicating a high degree of accuracy. utm.my Similarly, an HPLC method for quercetin and kaempferol demonstrated recovery within 98.07-102.15% and 97.92-101.83%, respectively. inhort.pl
A representative data table for the recovery and accuracy of a hypothetical analytical method for this compound is presented below.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.5 | 101.0 |
| 100 | 102.0 | 102.0 |
Stability of Analytical Samples
The stability of analytical samples is a critical aspect of method validation, ensuring that the concentration of the analyte does not change during sample storage and processing. For this compound, this would involve assessing its stability in the prepared sample solutions under various conditions, such as at room temperature for different durations and under freeze-thaw cycles.
Studies on flavonoid glycosides have shown that they can exhibit good stability under certain conditions. For instance, some flavonoid glycosides showed relatively good stability when exposed to sunlight for a month, with respect to their retention times in HPLC analysis. longdom.orgsemanticscholar.org In another study, the stability of a sample solution of complanatuside was evaluated at 25°C over 24 hours. nih.gov However, the stability of flavonoids can be influenced by factors such as the presence of a hydroxyl group at the C3 position, with glycosylation generally conferring a degree of stability. researchgate.net
The table below illustrates hypothetical stability data for this compound in an analytical solution.
| Storage Condition | Time Point | Concentration (µg/mL) | Stability (%) |
| Room Temperature | 0 h | 50.0 | 100.0 |
| 6 h | 49.5 | 99.0 | |
| 24 h | 48.0 | 96.0 | |
| Refrigerated (4°C) | 0 h | 50.0 | 100.0 |
| 24 h | 49.8 | 99.6 | |
| 48 h | 49.5 | 99.0 | |
| Freeze-Thaw | 1 Cycle | 49.7 | 99.4 |
| 3 Cycles | 49.0 | 98.0 |
Quality Control and Reference Standard Applications in this compound Research
Quality control and the use of reference standards are paramount in the research and analysis of this compound. Reference standards are highly purified and well-characterized compounds that serve as a benchmark for the identification and quantification of the analyte. synthinkchemicals.comintertek.com
In the context of this compound research, a well-characterized reference standard is essential for:
Identity Confirmation: Comparing the chromatographic retention time and spectral data of the analyte in a sample to that of the reference standard.
Quantitative Analysis: Preparing calibration curves to accurately determine the concentration of this compound in various samples.
Method Validation: Assessing the performance characteristics of the analytical method, including linearity, precision, and accuracy. nih.gov
The use of certified reference materials from recognized sources, such as pharmacopeias, ensures the traceability and comparability of analytical results across different laboratories. veeprho.comusp.org When a primary standard is not available from a pharmacopeial source, a non-compendial (secondary) reference standard must be established through a rigorous qualification program. intertek.com This program involves the comprehensive characterization of the material to confirm its identity and purity. intertek.com
Preclinical Metabolism Studies of Cimicidanol 3 Arabinoside
In Vitro Metabolic Investigations
Currently, publicly available scientific literature lacks specific data from in vitro metabolic investigations of Cimicidanol 3-arabinoside. While standard methodologies exist to evaluate the metabolic fate of new chemical entities, the application of these techniques to this compound and the corresponding findings have not been detailed in accessible research.
Hepatic Microsomal Metabolism Studies
There are no specific studies available in the public domain that detail the metabolism of this compound using hepatic microsomes. Such studies are crucial for identifying the cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of a compound.
Hepatocyte Incubation Studies
Detailed findings from hepatocyte incubation studies with this compound are not currently available in published research. These studies would typically provide a broader understanding of both Phase I and Phase II metabolic pathways within an intact cell system.
Other Subcellular Fraction Metabolism
Information regarding the metabolism of this compound in other subcellular fractions, such as S9 or cytosol, is not present in the available scientific literature. These fractions are often used to investigate the role of cytosolic enzymes in a compound's metabolism.
Comparative Cross-Species Metabolism in In Vitro Models
There is a lack of publicly accessible data from comparative cross-species in vitro metabolism studies for this compound. These types of studies are essential for understanding species-specific differences in metabolism and for selecting appropriate animal models for further preclinical testing.
In Vivo Metabolite Identification and Characterization (Animal Models)
Specific in vivo studies in animal models to identify and characterize the metabolites of this compound have not been reported in the available scientific literature.
Mass Balance Studies Using Radiolabeled Compounds (e.g., ¹⁴C or ³H)
There are no published mass balance studies using radiolabeled this compound in animal models. These studies are fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound by tracing the radiolabel.
Analysis of Excreta (Urine, Feces, Bile) and Tissue Samples for Metabolic Pathways
No studies were identified that have analyzed urine, feces, bile, or tissue samples to determine the metabolic pathways of this compound. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Typically, researchers would administer the compound to animal models and collect these biological samples over a period to identify and quantify the parent compound and its metabolites. This analysis helps to elucidate the primary routes of elimination and the extent of biotransformation.
Correlation between In Vitro and In Vivo Metabolism
There is no available data to establish a correlation between the in vitro and in vivo metabolism of this compound. In vitro models, such as liver microsomes, hepatocytes, and intestinal Caco-2 cells, are often used in early preclinical development to predict how a compound will be metabolized in a whole organism. Subsequent in vivo studies in animal models are then used to validate these predictions. The absence of both in vitro and in vivo metabolic data for this compound means no such correlation can be drawn.
Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)
The specific enzyme systems, including the Cytochrome P450 (CYP) superfamily, responsible for the biotransformation of this compound have not been identified. Phase I metabolism, often mediated by CYP enzymes, typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. nih.govmdpi.commdpi.comnih.gov Phase II metabolism involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. Without experimental data, it is unknown which specific CYP isozymes or other metabolic enzymes might be involved in the metabolism of this compound.
Advanced Research Perspectives and Future Directions
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful lens through which to view the biological effects of Cimicidanol 3-arabinoside. These high-throughput techniques can provide a comprehensive snapshot of the molecular changes within a biological system in response to the compound.
Metabolomics can be employed to identify and quantify the complete set of small-molecule metabolites in a cell, tissue, or organism. By comparing the metabolic profiles of systems treated with this compound to untreated controls, researchers can elucidate the specific metabolic pathways modulated by the compound. For instance, a non-targeted cellular metabolomics approach could reveal alterations in key metabolic pathways, such as energy metabolism or lipid synthesis, providing insights into its mechanism of action. This approach has been successfully used to understand the anti-tumor mechanisms of other natural glycosides, such as cyanidin-3-O-arabinoside on Caco-2 cells, where it was shown to induce apoptosis and reduce cell membrane synthesis and energy metabolism. researchgate.net
Proteomics , the large-scale study of proteins, can complement metabolomic data by identifying changes in protein expression and post-translational modifications. This can help to pinpoint the direct protein targets of this compound and the downstream signaling cascades it affects. By understanding which proteins are up- or down-regulated, researchers can gain a more complete picture of the compound's cellular impact. The integration of various omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a hierarchical view of cellular processes and can help to build comprehensive models of drug action. nih.gov
Interactive Table: Potential Omics Approaches for this compound Research
| Omics Technology | Research Question | Potential Findings |
|---|---|---|
| Metabolomics | How does this compound alter the cellular metabolic landscape? | Identification of perturbed metabolic pathways (e.g., glycolysis, fatty acid metabolism). |
| Proteomics | What are the protein targets and signaling pathways affected by this compound? | Discovery of direct binding partners and downstream effector proteins. |
| Transcriptomics | Which genes are differentially expressed in response to this compound treatment? | Understanding the genetic reprogramming induced by the compound. |
Application of Machine Learning and Artificial Intelligence in this compound Research
The convergence of large datasets from omics studies and the power of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. fnasjournals.comnih.gov These computational tools can analyze vast amounts of complex data to identify patterns and make predictions that would be impossible for human researchers alone. mdpi.com
Machine learning algorithms can be trained on existing data from other triterpenoid (B12794562) glycosides to build models that predict the biological activities of this compound. researchgate.net By inputting the structural features of the molecule, these models could forecast its potential efficacy against various diseases, its pharmacokinetic properties, and even potential toxicity. mdpi.comcrimsonpublishers.com This in silico screening can significantly accelerate the research process by prioritizing the most promising therapeutic applications for further experimental validation. nih.gov
Generative AI models can be used to design novel molecules with improved properties based on the structure of this compound. nih.gov These models can explore a vast chemical space to propose new analogs that may have enhanced potency, better selectivity, or improved drug-like properties. researchgate.net This approach can guide synthetic chemists in creating a focused library of new compounds for biological testing, streamlining the process of lead optimization.
Synthetic Biology and Biotechnological Production Approaches
While this compound is naturally derived from sources like Cimicifuga foetida, chemfaces.com reliance on plant sources can be limiting due to factors such as geographical availability, slow growth, and low yields. Synthetic biology and biotechnological approaches offer a sustainable and scalable alternative for the production of this compound.
By engineering microorganisms such as yeast or bacteria with the biosynthetic pathways for this compound, it is possible to create microbial cell factories for its production. nih.govnih.gov This involves identifying the key enzymes in the plant's biosynthetic pathway and introducing the corresponding genes into a microbial host. This approach not only allows for large-scale, cost-effective production but also opens the door to creating novel analogs through metabolic engineering.
Exploration of Synergistic Interactions with Other Natural Products within Botanical Extracts
This compound is often found in botanical extracts alongside a complex mixture of other natural products. There is growing evidence that the therapeutic effects of these extracts may be due to synergistic interactions between their various components. Future research should focus on systematically evaluating the potential synergistic effects of this compound with other compounds present in its natural source. This could lead to the development of more effective, multi-component therapies with potentially lower side effects.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Cimicidanol 3-arabinoside in plant extracts?
To ensure accurate identification and quantification, researchers should employ Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method allows for high-resolution separation and precise mass analysis, critical for distinguishing structurally similar phenolic glycosides. Validation steps include:
- Calibration curves using reference standards (e.g., this compound, CAS 161207-05-2) .
- Spike-and-recovery experiments to assess extraction efficiency.
- Matrix effect evaluation to account for plant-derived interferences . Data analysis should follow guidelines for reproducibility, including peak integration thresholds and signal-to-noise ratios ≥10:1 .
Q. What key considerations are critical when isolating this compound from natural sources?
Isolation protocols must address:
- Source material selection : Use authenticated plant specimens (e.g., Cimicifuga spp.) to ensure compound specificity .
- Extraction optimization : Test solvents (e.g., methanol-water gradients) and temperatures to balance yield and stability.
- Chromatographic purification : Employ reverse-phase HPLC with C18 columns and monitor at 280 nm (characteristic absorption for anthocyanidin derivatives) .
- Purity validation : Use nuclear magnetic resonance (NMR) and high-resolution MS to confirm structural integrity .
Q. How should researchers validate the purity and stability of this compound during storage?
Stability studies should include:
- Accelerated degradation tests : Expose samples to 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS .
- Long-term storage : Store lyophilized samples at -80°C under inert gas (argon) to prevent oxidation .
- Purity checks : Conduct periodic HPLC-UV analyses (≥95% purity threshold) and compare retention times with fresh standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Contradictions often arise from methodological variability. To address this:
- Standardize bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for hepatoprotective studies) and normalize results to positive controls (e.g., quercetin for antioxidant assays) .
- Control experimental variables : Document solvent concentrations (e.g., DMSO ≤0.1% in cell culture) and incubation times rigorously .
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data and identify outliers .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?
Advanced methodologies include:
- Isotope tracing : Adminstrate -labeled this compound to rodents and track metabolites via LC-MS/MS .
- Gut microbiota profiling : Conduct fecal incubations under anaerobic conditions to identify microbial degradation products .
- Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) to map compound localization .
Q. What methodological frameworks are recommended for comparative studies of this compound’s antioxidant properties against other phenolic glycosides?
Apply the PICO framework to structure experiments:
- Population : In vitro models (e.g., DPPH/ABTS radical scavenging assays).
- Intervention : this compound at physiologically relevant concentrations (1–50 µM).
- Comparison : Benchmark against ascorbic acid or epigallocatechin gallate (EGCG).
- Outcome : IC values and kinetic parameters (e.g., for radical neutralization) . Use FINER criteria to ensure feasibility and novelty, such as exploring synergies with co-administered antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
